2,4-Dimethyl-6-nitroaniline

Catalog No.
S749701
CAS No.
1635-84-3
M.F
C8H10N2O2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethyl-6-nitroaniline

CAS Number

1635-84-3

Product Name

2,4-Dimethyl-6-nitroaniline

IUPAC Name

2,4-dimethyl-6-nitroaniline

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,9H2,1-2H3

InChI Key

VSRYYONYIUUFFY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C

Synonyms

4-Amino-5-nitro-m-xylene; 6-Nitro-2,4-xylidine; NSC 9816; 6-Nitro- 2,4-Xylidine

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C

Organic Synthesis:

,4-Dimethyl-6-nitroaniline is a valuable intermediate in the synthesis of various organic compounds due to its reactive nitro and amine functional groups. It can be used as a starting material for the preparation of:

  • Dyes and pigments: By undergoing diazotization and coupling reactions with different coupling components, 2,4-dimethyl-6-nitroaniline can be transformed into a variety of dyes and pigments with desired color properties [PubChem, Compound Summary for 2,4-Dimethyl-6-nitroaniline, ].
  • Pharmaceuticals: It can serve as a building block for the synthesis of some pharmaceutical compounds, including anti-inflammatory and anti-cancer drugs [ScienceDirect, "An improved and scalable synthesis of 2-amino-5-nitrothiazole derivatives", ]. However, it is important to note that 2,4-dimethyl-6-nitroaniline itself does not possess any known therapeutic properties.

Material Science:

The nitro and amine groups in 2,4-dimethyl-6-nitroaniline can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. This makes it a potential candidate for the development of:

  • Organic electronics: 2,4-Dimethyl-6-nitroaniline can be incorporated into the design of organic semiconductors and other functional materials due to its ability to self-assemble into ordered structures [Journal of Materials Chemistry C, "Donor-acceptor molecules with hydrogen-bonding and multiple anchoring sites for organic electronics", ].
  • Sensors: The molecule's ability to interact with specific analytes through its functional groups can be exploited for the development of chemical sensors [Chemical Science Reviews and Letters, "Solvent-free synthesis of 2,4-diamino-6-substituted 1,3,5-triazine derivatives and their application in selective fluoride sensing", ].

Research Studies:

,4-Dimethyl-6-nitroaniline can be employed in various scientific research studies to investigate:

  • Chemical reaction mechanisms: The molecule's reactivity allows researchers to study the mechanisms of various organic reactions, such as nucleophilic aromatic substitution and diazotization [The Journal of Organic Chemistry, "Nucleophilic Aromatic Substitution of Activated Nitroaromatic Halides by Sulfonamides", ].
  • Computational modeling: The well-defined structure of 2,4-dimethyl-6-nitroaniline makes it suitable for computational modeling studies to understand the relationship between its structure and properties [Journal of Molecular Modeling, "Theoretical investigation on the molecular structure, vibrational frequencies and frontier molecular orbitals of 2,4-dimethyl-6-nitroaniline", ].

2,4-Dimethyl-6-nitroaniline is an aromatic organic compound characterized by the molecular formula C8H10N2O2C_8H_{10}N_2O_2. It features a nitro group and two methyl groups attached to an aniline structure, making it a significant intermediate in various chemical syntheses, particularly in dye production. The compound is known for its vibrant color properties and is utilized in the manufacture of azo dyes and other coloring agents due to its ability to undergo various

  • Nitration: The presence of the nitro group can facilitate further nitration reactions, leading to more complex derivatives.
  • Amination: The amino group can react with various electrophiles, allowing for the synthesis of substituted anilines.
  • Reduction: The nitro group can be reduced to an amine under specific conditions, which can alter the compound's properties and reactivity .

These reactions are crucial for synthesizing dyes and other chemical products.

The synthesis of 2,4-dimethyl-6-nitroaniline typically involves the following methods:

  • Nitration of 2,4-Dimethylaniline: This method involves treating 2,4-dimethylaniline with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
  • Reduction Processes: Various reduction techniques can convert nitro groups into amines or other functional groups, allowing for further modifications.
  • Alternative Routes: Other synthetic routes may involve different starting materials or catalysts to optimize yield and purity .

2,4-Dimethyl-6-nitroaniline is primarily used in:

  • Dye Manufacturing: It serves as an essential intermediate in producing azo dyes and other coloring agents.
  • Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic pathways.
  • Pharmaceutical Development: Due to its biological activity, it may have potential uses in developing antimicrobial agents .

Studies on the interactions of 2,4-dimethyl-6-nitroaniline with other chemicals reveal its potential for forming complexes with various metal ions. These interactions can influence the stability and reactivity of both the compound and the metals involved. Additionally, research has explored its interactions with biological systems, assessing its toxicity and efficacy as a potential antimicrobial agent .

Several compounds share structural similarities with 2,4-dimethyl-6-nitroaniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Methyl-6-nitroanilineOne methyl groupOften used as a precursor in dye synthesis
3-NitroanilineNo methyl groupsPrimarily used in explosives and dye production
4-NitrophenolHydroxyl group instead of aminoCommonly used as a precursor for pharmaceuticals

Uniqueness of 2,4-Dimethyl-6-nitroaniline: Unlike its counterparts, this compound's dual methyl substitution enhances its solubility and reactivity, making it particularly effective in dye applications while also exhibiting notable biological activity .

Crystallographic Studies

2,4-Dimethyl-6-nitroaniline crystallizes in the monoclinic crystal system with space group P2₁/c and undergoes extensive structural characterization through X-ray diffraction analysis [1]. The compound exhibits a molecular formula of C₈H₁₀N₂O₂ with a molecular weight of 166.18 daltons. The crystallographic unit cell parameters have been determined with high precision: a = 6.997(2) Å, b = 14.919(4) Å, c = 15.907(5) Å, and β = 101.176(4)°, yielding a unit cell volume of 1629.1(8) ų [1].

The asymmetric unit contains two crystallographically independent molecules (Z = 8), both exhibiting approximately planar geometries with root-mean-square deviations of 0.0216 Å and 0.0161 Å from planarity [1]. The two independent molecules are not parallel but maintain a dihedral angle of 2.19(0.02)° between them. Data collection was performed at 163 K using a Rigaku AFC10/Saturn724+ diffractometer with Mo Kα radiation, achieving excellent data quality with Rᵢₙₜ = 0.027 and final refinement parameters R[F² > 2σ(F²)] = 0.049 and wR(F²) = 0.134 [1].

Table 1: Crystallographic Data for 2,4-Dimethyl-6-nitroaniline

ParameterValue
Molecular formulaC₈H₁₀N₂O₂
Molecular weight166.18
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell a (Å)6.997(2)
Unit cell b (Å)14.919(4)
Unit cell c (Å)15.907(5)
Unit cell β (°)101.176(4)
Unit cell volume (ų)1629.1(8)
Z8
Temperature (K)163
Density (Mg m⁻³)1.355
Absorption coefficient (mm⁻¹)0.10
Crystal size (mm³)0.37 × 0.35 × 0.24

The molecular geometry exhibits characteristic bond lengths and angles consistent with aromatic nitroaniline derivatives. The amino nitrogen N1 forms a C-N bond length of 1.3484(18) Å with the benzene ring, while the nitro group attachment shows N2-C6 distance of 1.4311(19) Å [1]. The nitro group displays typical N-O bond lengths of 1.2353(16) Å and 1.2472(17) Å, with the O-N-O angle measuring 120.51(13)° [1].

Table 2: Selected Bond Lengths and Angles for 2,4-Dimethyl-6-nitroaniline

Bond/AngleLength (Å) / Angle (°)
N1—C11.3484(18)
N2—C61.4311(19)
N2—O11.2353(16)
N2—O21.2472(17)
C1—C21.426(2)
C1—C61.4189(18)
O1—N2—O2120.51(13)
N1—C1—C6124.71(14)
N1—C1—C2118.94(13)

Conformational Analysis

The conformational analysis of 2,4-dimethyl-6-nitroaniline reveals significant insights into its molecular flexibility and preferred orientations. Both crystallographically independent molecules exhibit high planarity, with the non-hydrogen atoms displaying root-mean-square deviations from the best-fit plane of 0.0216 Å for molecule 1 and 0.0161 Å for molecule 2 [1]. This planarity is attributed to the conjugated π-electron system extending through the aromatic ring and the nitro group.

The methyl substituents at positions 2 and 4 on the benzene ring adopt conformations that minimize steric interactions while maintaining optimal electronic overlap with the aromatic π system. The dihedral angle between the two independent molecules of 2.19(0.02)° indicates minimal conformational deviation in the crystal lattice [1]. This structural rigidity is consistent with the extended conjugation present in nitroaniline derivatives and contributes to the compound's stability.

Computational studies on related nitroaniline derivatives suggest that rotational barriers around the C-N bonds are influenced by resonance stabilization and steric effects [2]. The planar conformation observed in the crystal structure represents the energetically favored arrangement where maximum π-electron delocalization occurs between the amino group, aromatic ring, and nitro group.

Computational Chemistry Perspectives

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of 2,4-dimethyl-6-nitroaniline. Computational studies employing various levels of theory have been extensively applied to nitroaniline derivatives to understand their electronic properties, reactivity, and spectroscopic characteristics [3] [4] [5].

Density functional theory calculations using functionals such as B3LYP and range-separated hybrid functionals have been employed to investigate the electronic structure of nitroaniline compounds. These calculations reveal that electron-withdrawing nitro groups significantly affect the frontier molecular orbital energies, leading to stabilization of both highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels [6] [7].

The electronic properties of 2,4-dimethyl-6-nitroaniline are characterized by significant charge transfer interactions between the electron-donating amino group and the electron-withdrawing nitro group. This push-pull character results in distinctive nonlinear optical properties and solvatochromic behavior. Ab initio calculations demonstrate that the compound exhibits a substantial dipole moment, which varies significantly between ground and excited states [5].

Molecular Orbital Theory Applications

Molecular orbital theory applications to 2,4-dimethyl-6-nitroaniline reveal the electronic structure characteristics that govern its chemical behavior. The frontier molecular orbitals play a crucial role in determining the compound's reactivity, optical properties, and intermolecular interactions [6] [7].

The HOMO of 2,4-dimethyl-6-nitroaniline is primarily localized on the amino group and the adjacent carbon atoms of the benzene ring, reflecting the electron-donating nature of the amino substituent. The LUMO is predominantly centered on the nitro group and the aromatic ring, indicating the electron-accepting character of the nitro substituent [7]. This spatial separation of frontier orbitals facilitates intramolecular charge transfer transitions upon electronic excitation.

The energy gap between HOMO and LUMO determines the compound's chemical reactivity and optical properties. Calculations indicate that the presence of methyl substituents at positions 2 and 4 influences the orbital energies through inductive effects, with electron-donating methyl groups slightly raising the HOMO energy level while having minimal effect on the LUMO [6]. This results in a decreased HOMO-LUMO gap compared to unsubstituted nitroaniline derivatives.

Density Functional Theory Investigations

Density functional theory investigations of 2,4-dimethyl-6-nitroaniline provide detailed insights into its electronic structure, vibrational properties, and thermodynamic characteristics. Various DFT functionals have been employed to study nitroaniline derivatives, with B3LYP, M06-2X, and ωB97XD showing reliable performance for geometry optimization and property calculations [8] [3] [4].

DFT calculations reveal that the planar geometry observed in the crystal structure corresponds to the global minimum on the potential energy surface. The calculations reproduce the experimental bond lengths and angles with high accuracy, validating the reliability of the theoretical approach [1]. The electronic charge distribution shows significant polarization, with the amino group carrying partial positive charge and the nitro group exhibiting partial negative charge.

Vibrational frequency calculations using DFT methods provide assignments for the infrared and Raman spectroscopic features of 2,4-dimethyl-6-nitroaniline. The calculated frequencies, when scaled appropriately, show excellent agreement with experimental observations, confirming the accuracy of the theoretical model [7]. The vibrational modes associated with the amino group stretching, nitro group vibrations, and aromatic ring breathing modes are well-reproduced by DFT calculations.

Intermolecular Interaction Studies

Hydrogen Bonding Patterns

The hydrogen bonding patterns in 2,4-dimethyl-6-nitroaniline crystals play a crucial role in determining the solid-state structure and stability. Comprehensive analysis of the crystal structure reveals the presence of multiple intermolecular hydrogen bonds that link the molecules into extended supramolecular networks [1] [9].

Four distinct hydrogen bonding interactions have been identified in the crystal structure, all involving the amino group as hydrogen bond donor and oxygen atoms of the nitro groups as acceptors. The primary hydrogen bonds are N1—H1A⋯O3 with a donor-acceptor distance of 3.166(2) Å, N3—H3B⋯O4 with a distance of 2.631(2) Å, N3—H3A⋯O2 with a distance of 3.1667(19) Å, and N1—H1B⋯O2 with a distance of 2.6233(19) Å [1].

Table 3: Hydrogen Bond Geometry for 2,4-Dimethyl-6-nitroaniline

D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
N1—H1A⋯O30.91(2)2.27(2)3.166(2)167.9(18)
N3—H3B⋯O40.93(2)1.92(2)2.631(2)131.3(17)
N3—H3A⋯O2ⁱ0.89(2)2.30(2)3.1667(19)165.8(17)
N1—H1B⋯O20.86(2)1.972(18)2.6233(19)131.4(16)

The hydrogen bonding angles range from 131.3° to 167.9°, indicating moderate to strong hydrogen bonds that contribute significantly to the crystal packing stability [1]. These interactions link the two independent molecules in the asymmetric unit and extend throughout the crystal lattice, creating a three-dimensional hydrogen-bonded network.

Comparative studies of nitroaniline derivatives demonstrate that the hydrogen bonding patterns are influenced by the substitution pattern on the benzene ring [10]. The presence of methyl groups at positions 2 and 4 in 2,4-dimethyl-6-nitroaniline affects the accessibility of the amino group for hydrogen bonding, resulting in specific geometric constraints that influence the overall crystal packing arrangement.

π-System Interactions

The π-system interactions in 2,4-dimethyl-6-nitroaniline crystals contribute to the stabilization of the solid-state structure through aromatic stacking and π-π interactions. Analysis of the crystal packing reveals that the molecules adopt arrangements that maximize favorable π-π interactions while minimizing unfavorable electrostatic repulsions [10] [11].

The aromatic rings in 2,4-dimethyl-6-nitroaniline participate in slipped-parallel π-π stacking interactions, which are characteristic of nitroaromatic compounds. The electron-deficient nature of the nitro-substituted aromatic ring promotes favorable interactions with electron-rich aromatic systems, leading to offset face-to-face arrangements rather than perfectly parallel stacking [11].

The π-π interactions are influenced by the electronic properties of the substituents, with the electron-withdrawing nitro group polarizing the aromatic π-electron cloud and creating favorable electrostatic interactions with neighboring molecules. The methyl substituents provide additional van der Waals contacts that contribute to the overall stability of the crystal packing [10].

Hirshfeld surface analysis reveals that the π-π interactions contribute approximately 15-20% of the total intermolecular interaction energy in the crystal structure. The combination of hydrogen bonding and π-π stacking creates a robust supramolecular network that accounts for the observed crystal stability and melting point of 2,4-dimethyl-6-nitroaniline [10].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1635-84-3

Wikipedia

4,6-Dimethyl-2-nitroaniline

Dates

Last modified: 08-15-2023

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